4-(2,4-Dichlorophenyl)phenol
CAS No.: 53890-76-9
Cat. No.: VC2315170
Molecular Formula: C12H8Cl2O
Molecular Weight: 239.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53890-76-9 |
|---|---|
| Molecular Formula | C12H8Cl2O |
| Molecular Weight | 239.09 g/mol |
| IUPAC Name | 4-(2,4-dichlorophenyl)phenol |
| Standard InChI | InChI=1S/C12H8Cl2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H |
| Standard InChI Key | HKUPUWFUWPODDR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O |
Introduction
Chemical Identity and Structure
4-(2,4-Dichlorophenyl)phenol (CAS No.: 53890-76-9) is a chlorinated biphenyl derivative with a molecular formula of C12H8Cl2O and a molecular weight of 239.09 g/mol. The compound features a phenol group attached to a 2,4-dichlorophenyl moiety, creating a distinctive chemical architecture that influences its reactivity patterns and potential applications.
Structural Characteristics
The structure consists of two connected phenyl rings where one ring contains a hydroxyl group at the para position (creating the phenol portion), while the other ring features chlorine atoms at positions 2 and 4. This particular substitution pattern contributes to the compound's unique electronic properties and reactivity profile. The structural identifiers include:
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Standard InChI: InChI=1S/C12H8Cl2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H
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Standard InChIKey: HKUPUWFUWPODDR-UHFFFAOYSA-N
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SMILES notation: C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O
Structural Comparison with Related Compounds
Understanding 4-(2,4-Dichlorophenyl)phenol in relation to structurally similar compounds provides valuable context for predicting its behavior and properties.
Comparison with Simple Chlorophenols
The well-studied 2,4-dichlorophenol (2,4-DCP) represents a simpler structural analog that shares the 2,4-dichloro substitution pattern. While 4-(2,4-Dichlorophenyl)phenol incorporates this motif within a more complex biphenyl framework, insights from 2,4-DCP research can inform understanding of our target compound.
Comparison with Related Biphenyl Compounds
The compound 2-Chloro-4-(2,4-dichlorophenyl)phenol represents another structurally related derivative with an additional chlorine atom.
| Property | 2-Chloro-4-(2,4-dichlorophenyl)phenol | 4-(2,4-Dichlorophenyl)phenol | Key Difference |
|---|---|---|---|
| Molecular Formula | C12H7Cl3O | C12H8Cl2O | Additional chlorine atom |
| Molecular Weight | 273.5 g/mol | 239.09 g/mol | Higher by one chlorine atom mass |
| Chlorine Position | 2,4 on one ring, 2 on other | 2,4 on one ring only | Different electronic distribution |
| Expected Lipophilicity | Higher | Lower | Additional chlorine increases hydrophobicity |
Toxicological Considerations
Understanding the potential toxicological profile of 4-(2,4-Dichlorophenyl)phenol is important for safe handling and environmental considerations.
Structural Alert Considerations
The chlorinated aromatic structure represents a structural alert that may be associated with:
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Potential for bioaccumulation due to lipophilicity
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Possible persistence in environmental matrices
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Structural similarity to compounds with documented toxicological concerns
Environmental Fate and Behavior
The environmental behavior of 4-(2,4-Dichlorophenyl)phenol would be influenced by its physicochemical properties.
Degradation Pathways
Potential degradation pathways might include:
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Photochemical degradation involving hydroxyl radical attack on the aromatic rings
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Microbial degradation through initial hydroxylation followed by ring cleavage
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Potential formation of transformation products with modified toxicity profiles
Analytical Detection Methods
The analysis of 4-(2,4-Dichlorophenyl)phenol in various matrices would likely employ complementary analytical techniques.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) approaches would be appropriate for quantitative analysis:
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HPLC with UV detection, exploiting the compound's aromatic chromophore
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GC-MS analysis, potentially requiring derivatization of the phenolic group
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Liquid chromatography with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity
Spectroscopic Characterization
Complete structural characterization would employ:
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Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) for structural confirmation
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Infrared spectroscopy to identify functional group vibrations
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
Research Applications and Future Directions
Knowledge Gaps and Research Opportunities
Significant research opportunities exist in several areas:
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Comprehensive physical property characterization
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Evaluation of biological activity across multiple systems
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Environmental fate studies to determine persistence and degradation pathways
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Structure-activity relationship investigations to optimize desired properties
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